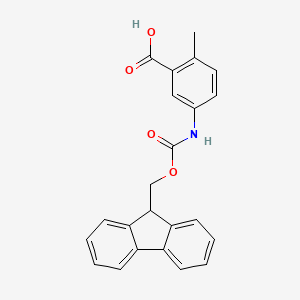

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid

CAS No.: 1339049-65-8

Cat. No.: VC6119559

Molecular Formula: C23H19NO4

Molecular Weight: 373.408

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339049-65-8 |

|---|---|

| Molecular Formula | C23H19NO4 |

| Molecular Weight | 373.408 |

| IUPAC Name | 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid |

| Standard InChI | InChI=1S/C23H19NO4/c1-14-10-11-15(12-20(14)22(25)26)24-23(27)28-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13H2,1H3,(H,24,27)(H,25,26) |

| Standard InChI Key | FQZBTBMFMYGFTN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Structural Characterization and Molecular Properties

The core structure of 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid consists of a benzoic acid backbone substituted with a methyl group at the 2-position and an Fmoc-protected amino group at the 5-position. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), serves to protect the amine functionality during iterative coupling reactions .

Molecular Formula and Weight

Based on analogous Fmoc-protected benzoic acid derivatives , the molecular formula is deduced as C₂₄H₂₁NO₄, with a calculated molecular weight of 411.43 g/mol. This aligns closely with related structures such as 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methoxycarbonyl)benzoic acid (PubChem CID: 155943582), which has a molecular weight of 417.4 g/mol .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, studies on similar Fmoc-protected benzofuran and benzodioxine derivatives reveal planar aromatic systems with intermolecular hydrogen bonding patterns. For example, 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid forms centrosymmetric dimers via O–H⋯O interactions , suggesting that the title compound may exhibit comparable packing behavior in the solid state.

Table 1: Comparative Structural Data for Fmoc-Protected Benzoic Acid Derivatives

Synthesis and Reaction Pathways

The synthesis of 5-(Fmoc-amino)-2-methyl-benzoic acid likely follows established protocols for Fmoc protection of aromatic amines. A representative pathway involves:

Step 1: Preparation of 5-Amino-2-methyl-benzoic Acid

The starting material, 5-amino-2-methyl-benzoic acid, is commercially available or synthesized via nitration/reduction of 2-methyl-benzoic acid.

Step 2: Fmoc Protection of the Amino Group

Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., Na₂CO₃ in dioxane/water) :

This method mirrors the synthesis of 6-[5-(Fmoc-amino)-isophthalate]-amido-6-deoxy-β-cyclodextrin, where FmocCl was added dropwise to a solution of 5-aminoisophthalic acid .

Purification and Isolation

The crude product is acidified to pH 2 with HCl, extracted into ethyl acetate, and purified via recrystallization or column chromatography .

Applications in Peptide Synthesis and Drug Development

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to acid-labile protecting groups makes this compound valuable in SPPS. Its methyl substituent enhances lipophilicity, potentially improving membrane permeability in peptide-drug conjugates .

Bioconjugation and Material Science

The carboxylic acid moiety enables conjugation to hydroxyl or amine-containing substrates via carbodiimide-mediated coupling (e.g., EDC/NHS). This functionality is exploited in the design of cyclodextrin derivatives for drug delivery .

Physicochemical Properties and Stability

Solubility

-

Polar solvents: Partially soluble in DMSO, DMF, and THF.

-

Aqueous solubility: Low at neutral pH; ionizes under basic conditions (pKa ≈ 4.2 for COOH).

Stability Profile

-

Light sensitivity: Degrades under prolonged UV exposure due to the fluorenyl moiety.

-

Thermal stability: Stable up to 150°C; decomposes via decarboxylation above 200°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume